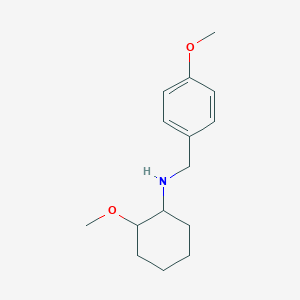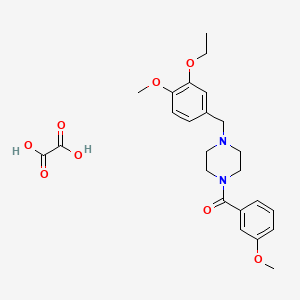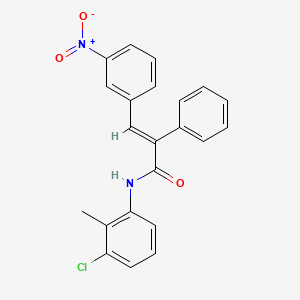![molecular formula C18H17N3O4 B5209313 3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5209313.png)
3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential applications in cancer therapy due to its ability to inhibit EGFR, which is often overexpressed in various types of cancer.
作用機序
3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone works by inhibiting the tyrosine kinase activity of the EGFR, which is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. By inhibiting EGFR, 3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone prevents the downstream signaling pathways that promote cell growth and survival, leading to cell death.
Biochemical and Physiological Effects
3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of EGFR and its downstream signaling molecules, including AKT and ERK. In addition, it has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
実験室実験の利点と制限
3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in research. In addition, it has been extensively studied and characterized, providing a wealth of information on its mechanism of action and potential applications in cancer therapy.
However, there are also limitations to using 3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone in lab experiments. It has been shown to have off-target effects on other tyrosine kinases, which may complicate data interpretation. In addition, its efficacy may vary depending on the type of cancer cell being studied, as well as the specific mutations present in the EGFR signaling pathway.
将来の方向性
Despite its limitations, 3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone remains a promising candidate for cancer therapy. Future research directions include investigating its potential use in combination with other therapies, such as radiation and chemotherapy, as well as developing more specific inhibitors that target only the EGFR tyrosine kinase. In addition, further studies are needed to better understand the mechanisms of resistance to 3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone and to identify biomarkers that can predict response to therapy.
合成法
3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone can be synthesized through a multi-step process involving the reaction of 4-methyl-2-nitrophenol with propylene oxide, followed by the reaction with 4-chloroquinazoline and subsequent reduction with sodium borohydride. The final product is purified through recrystallization to yield pure 3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone.
科学的研究の応用
3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. In addition, it has been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
3-[3-(4-methyl-2-nitrophenoxy)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-13-7-8-17(16(11-13)21(23)24)25-10-4-9-20-12-19-15-6-3-2-5-14(15)18(20)22/h2-3,5-8,11-12H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCGJEJCNQWNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C=NC3=CC=CC=C3C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7010069 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-4-(1-ethylpropyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5209241.png)
![benzyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209249.png)

![3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5209259.png)
![ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5209260.png)
![N-(3,5-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5209264.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}methanesulfonamide](/img/structure/B5209272.png)

![N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5209287.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5209298.png)


![4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5209311.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B5209317.png)